![molecular formula C24H25N5 B4446764 2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets in a way that can inhibit or alter their function, leading to various biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrimidine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Related pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a key enzyme in cell cycle regulation . This suggests that 2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine may interact with similar enzymes and proteins.
Cellular Effects
In cellular context, 2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diphenylpyrazole with 2-chloro-4-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. Notably, it has been studied for its potential as an antitumor agent , antidepressant , and antihypertensive drug.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases involved in tumor growth signaling pathways.
Antidepressant Effects
The incorporation of piperazine moieties in the structure is associated with enhanced serotonergic activity. This suggests potential applications in treating depression and anxiety disorders. Preclinical studies have demonstrated that related compounds can increase serotonin levels in the brain, leading to improved mood and reduced anxiety-like behaviors in animal models.
Antihypertensive Properties
The compound has also been investigated for its ability to modulate vascular tone and reduce blood pressure. The mechanism is likely linked to the inhibition of angiotensin-converting enzyme (ACE) or modulation of nitric oxide pathways, which are critical in regulating vascular function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profiles of 2-methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine. Key modifications to the core structure can significantly influence its biological activity:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increases potency against certain kinases |
Alteration of piperazine substituents | Modulates central nervous system activity |
Variation in phenyl ring substitutions | Affects lipophilicity and cellular uptake |
Preclinical Studies
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of pyrazolo[1,5-a]pyrimidine and evaluated their antitumor activity against human cancer cell lines. The most potent analog demonstrated IC50 values in the nanomolar range against breast cancer cells, highlighting the therapeutic potential of this class of compounds .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-yl derivatives: Compounds with similar piperazine moieties.
Phenylpyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazolo[1,5-a]pyrimidine cores.
Uniqueness
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the piperazine moiety, contributes to its versatility in various applications .
Biological Activity
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic route often includes cyclization processes and functional group modifications to achieve the final structure.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against these cancer types.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to target:
- PI3K/Akt Pathway : Inhibition leads to reduced cell survival.
- MAPK Pathway : Disruption affects cell cycle progression.
Neuroprotective Effects
In addition to its anticancer activity, this compound has been studied for its neuroprotective effects. It has been shown to mitigate oxidative stress and reduce neuroinflammation in cellular models of neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity :
- Neuroprotection Study :
Data Table: Biological Activities Overview
Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 12.5 | PI3K/Akt inhibition |
Anticancer | A549 | 15.0 | MAPK pathway disruption |
Neuroprotection | Neuronal Cells | N/A | Reduction of ROS |
Properties
IUPAC Name |
2-methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-23(20-11-7-4-8-12-20)24-25-21(19-9-5-3-6-10-19)17-22(29(24)26-18)28-15-13-27(2)14-16-28/h3-12,17H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQIOUQMTMUKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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